
5-Bromo-6-methyl-2-methylsulfanylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-methyl-2-methylsulfanylpyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family. It has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-2-methylsulfanylpyrimidin-4-amine is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of DNA polymerase, which is essential for DNA replication and repair. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-Bromo-6-methyl-2-methylsulfanylpyrimidin-4-amine has a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of fungi and bacteria. Additionally, it has been found to have anti-inflammatory effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Bromo-6-methyl-2-methylsulfanylpyrimidin-4-amine in lab experiments is its broad spectrum of activity. It has been found to be effective against a wide range of cancer cells, fungi, and bacteria. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of 5-Bromo-6-methyl-2-methylsulfanylpyrimidin-4-amine. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to optimize its use in the treatment of cancer, fungal and bacterial infections, and neurological disorders. Additionally, studies could focus on identifying potential side effects and developing strategies to minimize them.
Conclusion:
In conclusion, 5-Bromo-6-methyl-2-methylsulfanylpyrimidin-4-amine is a chemical compound that has potential applications in the field of medicinal chemistry. It has been found to possess anticancer, antifungal, and antibacterial properties, and has potential as an anti-inflammatory agent and for the treatment of neurological disorders. While its mechanism of action is not fully understood, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. Further research is needed to optimize its use and identify potential side effects.
Synthesis Methods
The synthesis of 5-Bromo-6-methyl-2-methylsulfanylpyrimidin-4-amine is achieved through the reaction of 2,4-dichloro-6-methylpyrimidine with sodium thiomethoxide and potassium bromide in dimethylformamide. The reaction mixture is then heated to reflux, and the product is obtained by filtration and recrystallization.
Scientific Research Applications
5-Bromo-6-methyl-2-methylsulfanylpyrimidin-4-amine has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess anticancer, antifungal, and antibacterial properties. Studies have also shown that it has potential as an anti-inflammatory agent and for the treatment of neurological disorders.
properties
CAS RN |
165946-79-2 |
|---|---|
Product Name |
5-Bromo-6-methyl-2-methylsulfanylpyrimidin-4-amine |
Molecular Formula |
C6H8BrN3S |
Molecular Weight |
234.12 g/mol |
IUPAC Name |
5-bromo-6-methyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C6H8BrN3S/c1-3-4(7)5(8)10-6(9-3)11-2/h1-2H3,(H2,8,9,10) |
InChI Key |
ORGSJVUEHATSKH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)SC)N)Br |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)N)Br |
synonyms |
4-PYRIMIDINAMINE, 5-BROMO-6-METHYL-2-(METHYLTHIO)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



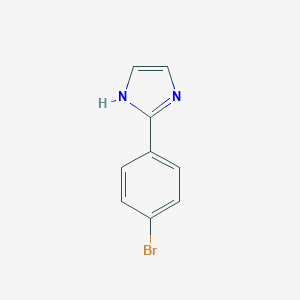
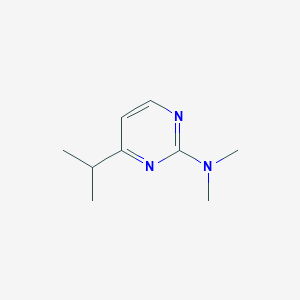

![1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI)](/img/structure/B70467.png)


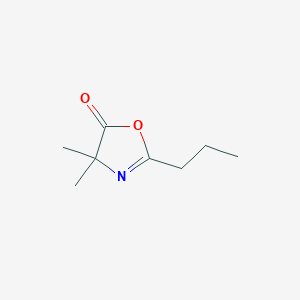
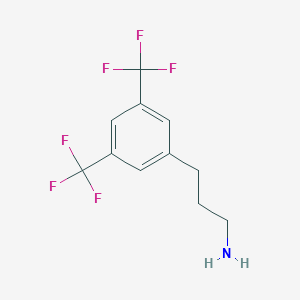
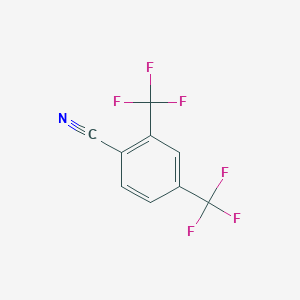

![(S)-2-Amino-2-[(R)-oxiranyl]propanoic acid](/img/structure/B70487.png)
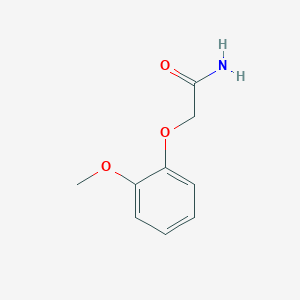
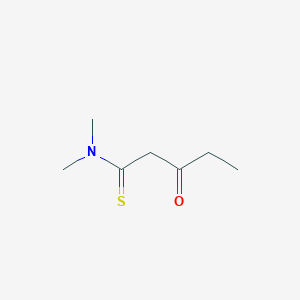
![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B70497.png)